Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(15)8-7(2)13-9-10(16-3)12-5-6-14(8)9/h5-6H,4H2,1-3H3 |
InChI Key |
VVWFZRJYQNBPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CN=C2OC)C |
Origin of Product |
United States |
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